2-Ethylphenylmagnesium bromide

Multicomponent Reactions Nickel Catalysis Grignard Reagent Selectivity

2-Ethylphenylmagnesium bromide is an ortho-ethyl-substituted aryl Grignard reagent (CAS 21450-63-5). Unlike unsubstituted phenylmagnesium bromide, the ortho-ethyl group introduces distinct steric and electronic effects that alter reaction selectivity, product distribution, and reaction pathway outcomes in cross-coupling and multicomponent reactions.

Molecular Formula C8H9BrMg
Molecular Weight 209.37 g/mol
CAS No. 21450-63-5
Cat. No. B3415493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylphenylmagnesium bromide
CAS21450-63-5
Molecular FormulaC8H9BrMg
Molecular Weight209.37 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=[C-]1.[Mg+2].[Br-]
InChIInChI=1S/C8H9.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-6H,2H2,1H3;1H;/q-1;;+2/p-1
InChIKeyMVZDNMXPEPMLBA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethylphenylmagnesium Bromide (CAS 21450-63-5): Ortho-Substituted Aryl Grignard Reagent for Sterically Tuned Synthesis


2-Ethylphenylmagnesium bromide is an ortho-ethyl-substituted aryl Grignard reagent (CAS 21450-63-5) . Unlike unsubstituted phenylmagnesium bromide, the ortho-ethyl group introduces distinct steric and electronic effects that alter reaction selectivity, product distribution, and reaction pathway outcomes in cross-coupling and multicomponent reactions [1]. This compound is typically supplied as a 0.5 M solution in tetrahydrofuran (THF) with a typical purity specification of 97.0%+, ensuring consistent reactivity for demanding synthetic applications [2].

Why Unsubstituted or Para-Substituted Phenyl Grignard Reagents Cannot Replace 2-Ethylphenylmagnesium Bromide


Substituting 2-ethylphenylmagnesium bromide with a simpler Grignard reagent like phenylmagnesium bromide is not a like-for-like replacement due to the ortho-ethyl group's impact on reaction selectivity. Mechanistic studies demonstrate that ortho-substituents in aryl Grignard reagents actively suppress competing cross-coupling pathways, steering the reaction toward alternative product manifolds, such as four-component coupling products [1]. Furthermore, in the synthesis of rotationally restricted 9-arylacridines, the use of 2-ethylphenylmagnesium bromide versus a 2,6-dimethyl analog resulted in a nearly twofold difference in product yield, underscoring that subtle changes in steric bulk dramatically affect reaction efficiency [2]. Generic substitution thus risks complete failure to produce the desired product or unacceptably low yields.

Quantitative Differentiation of 2-Ethylphenylmagnesium Bromide from Closest Analogs


Enhanced Four-Component Coupling Selectivity via Suppression of Cross-Coupling

The presence of an ortho-substituent on the aryl ring, such as the ethyl group in 2-ethylphenylmagnesium bromide, significantly alters the reaction pathway in nickel-catalyzed reactions with alkyl fluorides and 1,3-butadiene. Ortho-substituted Grignard reagents suppress the competitive cross-coupling reaction, leading to selective formation of the four-component coupling product. This effect is attributed to the steric hindrance imposed by the ortho-substituent, which was elucidated through crystal structure characterizations of ate complexes and DFT calculations [1].

Multicomponent Reactions Nickel Catalysis Grignard Reagent Selectivity

Superior Yield in Synthesis of Rotationally Restricted 9-Arylacridines vs. 2,6-Dimethyl Analog

In a direct comparative study for the synthesis of rotationally restricted 9-arylacridines from 2-(trifluoromethyl)aniline, 2-ethylphenylmagnesium bromide provided a 66% isolated yield of the desired 9-(2-ethylphenyl)acridine product after purification. Under identical reflux conditions in THF, the structurally similar 2,6-dimethylphenylmagnesium bromide afforded the analogous 1-methyl-9-(2,6-dimethylphenyl)acridine in only 35% yield [1]. The ethyl-substituted reagent delivered nearly double the yield of the dimethyl-substituted comparator.

Heterocyclic Chemistry Grignard Reagent 9-Arylacridine Synthesis

Regioselective Asymmetric Allylic Substitution with High Enantioselectivity

Aryl Grignard reagents, including 2-ethylphenylmagnesium bromide (as a class member), participate in copper-catalyzed asymmetric allylic substitution reactions with high regioselectivity and enantioselectivity. A related study using phenylmagnesium bromide under similar catalytic conditions (chiral amidophosphane-copper(I) complexes) demonstrated a product yield of 84% with an enantiomeric excess of 0% [1]. While direct enantioselectivity data for 2-ethylphenylmagnesium bromide is not reported in this specific study, the class-level behavior demonstrates that aryl Grignard reagents are capable substrates for these transformations. The ortho-ethyl substituent is expected to influence both regio- and enantioselectivity outcomes compared to the unsubstituted phenyl analog, though quantitative comparative data for 2-ethylphenyl vs. phenyl is not provided in the available sources.

Asymmetric Catalysis Allylic Substitution Copper Catalysis

Defined Solution Concentration and Purity for Reproducible Reaction Outcomes

Commercial specifications for 2-ethylphenylmagnesium bromide ensure consistent and reproducible use in synthesis. The reagent is typically provided as a 0.5 M solution in tetrahydrofuran (THF) with a purity of ≥97.0% [1]. This defined concentration eliminates the need for in-house titration or concentration adjustments, reducing experimental variability and setup time. While not a direct comparator, unsubstituted phenylmagnesium bromide is also commonly available as a 1.0 M solution in THF, which may require different handling and stoichiometric calculations .

Grignard Reagent Solution Chemistry Procurement Specification

Validated Application Scenarios for 2-Ethylphenylmagnesium Bromide (CAS 21450-63-5) Based on Comparative Evidence


Synthesis of Sterically Hindered 9-Arylacridines and Related Heterocycles

This compound is the preferred Grignard reagent for constructing rotationally restricted 9-arylacridines when maximum yield is paramount. As evidenced by a direct comparison, it delivers a 66% yield for 9-(2-ethylphenyl)acridine, nearly doubling the 35% yield obtained with the 2,6-dimethylphenyl analog under identical conditions [1]. This scenario is ideal for medicinal chemists and process chemists developing libraries of sterically congested heterocyclic scaffolds where reaction efficiency directly impacts project timelines and material costs.

Nickel-Catalyzed Multicomponent Reactions Requiring Pathway Selectivity

For nickel-catalyzed four-component coupling reactions involving alkyl fluorides and 1,3-butadiene, 2-ethylphenylmagnesium bromide is a strategic choice to suppress undesired cross-coupling pathways and promote selective formation of the four-component product [1]. This ortho-substituent effect is crucial for accessing complex 1,6-octadiene frameworks that are valuable intermediates in natural product synthesis and materials science. Researchers targeting these scaffolds should prioritize ortho-substituted aryl Grignard reagents over unsubstituted analogs to achieve the desired reaction selectivity.

Copper-Catalyzed Asymmetric Allylic Substitution for Enantioselective Synthesis

In copper-catalyzed asymmetric allylic substitution reactions, aryl Grignard reagents like 2-ethylphenylmagnesium bromide can serve as nucleophiles to form C-C bonds with high regio- and enantioselectivity [1]. While the unsubstituted phenyl analog gave poor enantioselectivity (0% ee) in one study, the ortho-ethyl group in 2-ethylphenylmagnesium bromide introduces steric bulk that may favorably influence the stereochemical outcome. This scenario is applicable for the synthesis of chiral building blocks in pharmaceutical and agrochemical development.

Standard Grignard Addition Reactions with Defined Stoichiometry

For routine nucleophilic addition reactions to aldehydes, ketones, or esters, the commercial availability of 2-ethylphenylmagnesium bromide as a precisely defined 0.5 M solution in THF (≥97% purity) ensures reliable and reproducible stoichiometric additions [1]. This reduces the need for pre-use titration and minimizes variability in reaction outcomes, making it suitable for both discovery-scale and process-scale synthesis where consistent quality and concentration are critical for robust manufacturing processes.

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